6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of fluorine and iodine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine typically involves the functionalization of the imidazo[1,5-A]pyridine core. One common method is the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce the fluorine and iodine atoms .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of metal-catalyzed reactions and environmentally benign synthetic strategies . These methods aim to improve the yield and purity of the final product while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-A]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antiviral, and anti-inflammatory activities
Biological Studies: The compound is used in studying enzyme interactions and cellular pathways due to its unique structure and reactivity
Material Science: It can be used in the synthesis of organic materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-6-methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
- 6-Fluoroimidazo[1,2-a]pyridine
Uniqueness
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is unique due to the simultaneous presence of fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation is less common in similar compounds, making it a valuable scaffold for drug design and other applications .
Eigenschaften
Molekularformel |
C8H6FIN2 |
---|---|
Molekulargewicht |
276.05 g/mol |
IUPAC-Name |
6-fluoro-1-iodo-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H6FIN2/c1-5-11-8(10)7-3-2-6(9)4-12(5)7/h2-4H,1H3 |
InChI-Schlüssel |
SCNNABVEEHXIGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2N1C=C(C=C2)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.